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molecular formula C11H8BrNO2 B1401641 Methyl 5-bromoquinoline-8-carboxylate CAS No. 1445781-45-2

Methyl 5-bromoquinoline-8-carboxylate

Cat. No. B1401641
M. Wt: 266.09 g/mol
InChI Key: IHRLTIQTMTVDGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09340509B2

Procedure details

K2CO3 (61.3 g, 444.0 mmol) and methyl iodide (63.1 g, 444.0 mmol) were added to a stirred suspension of 5-bromoquinoline-8-carboxylic acid (28.0 g, 111.0 mmol) in DMF (250 mL) at r.t. The reaction mixture was heated at 45° C. for 36 h, cooled to r.t, filtered the solids, washed with ethyl acetate (100 mL). The filtrate was diluted with water, extracted with ethyl acetate (3×300 mL) and washed with water (3×100 mL). The ethyl acetate layer was dried (Na2SO4), filtered and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel, eluting with ethyl acetate in hexanes (0-20%) to afford methyl-5-bromoquinoline-8-carboxylate as a cream color solid (20.5 g, 70% for 2 steps). 1H NMR (400 MHz, CDCl3) δ 9.07 (dd, J=4.3, 1.5 Hz, 1H), 8.60 (dd, J=8.7, 1.6 Hz, 1H), 7.88 (s, 2H), 7.58 (dd, J=8.6, 4.0 Hz, 1H), 4.05 (s, 3H)
Name
Quantity
61.3 g
Type
reactant
Reaction Step One
Quantity
63.1 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O-])([O-])=O.[K+].[K+].CI.[Br:9][C:10]1[CH:19]=[CH:18][C:17]([C:20]([OH:22])=[O:21])=[C:16]2[C:11]=1[CH:12]=[CH:13][CH:14]=[N:15]2>CN(C=O)C>[CH3:1][O:21][C:20]([C:17]1[CH:18]=[CH:19][C:10]([Br:9])=[C:11]2[C:16]=1[N:15]=[CH:14][CH:13]=[CH:12]2)=[O:22] |f:0.1.2|

Inputs

Step One
Name
Quantity
61.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
63.1 g
Type
reactant
Smiles
CI
Name
Quantity
28 g
Type
reactant
Smiles
BrC1=C2C=CC=NC2=C(C=C1)C(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered the solids
WASH
Type
WASH
Details
washed with ethyl acetate (100 mL)
ADDITION
Type
ADDITION
Details
The filtrate was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×300 mL)
WASH
Type
WASH
Details
washed with water (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel
WASH
Type
WASH
Details
eluting with ethyl acetate in hexanes (0-20%)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C=CC(=C2C=CC=NC12)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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